molecular formula C11H20ClNO2 B12099300 Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B12099300
M. Wt: 233.73 g/mol
InChI Key: CFRFVTFZTABHIF-FJEDJHNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic compound featuring a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.2]octane core, which provides a rigid framework that can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as tropinone.

    Reduction: The ketone group in tropinone is reduced to form the corresponding alcohol.

    Amination: The alcohol is then converted to an amine through a series of steps involving protection and deprotection of functional groups.

    Esterification: The carboxylic acid group is esterified to form the ethyl ester.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reduction: Using catalytic hydrogenation for the reduction step.

    Continuous flow processes: To improve efficiency and yield.

    Automated purification: Techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Tropane Alkaloids: These compounds share a similar bicyclic structure but differ in functional groups and biological activity.

    Azabicyclo Compounds: These include various derivatives with different substituents, affecting their chemical and biological properties.

List of Similar Compounds

    Tropinone: A precursor in the synthesis of tropane alkaloids.

    Cocaine: A well-known tropane alkaloid with stimulant properties.

    Scopolamine: Another tropane alkaloid used for its anticholinergic effects.

Ethyl (2R,3R)-3-aminobicyclo[22

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H/t7?,8?,9-,10-;/m1./s1

InChI Key

CFRFVTFZTABHIF-FJEDJHNJSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](C2CCC1CC2)N.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.